

Ethanesulfonate: A Technical Guide on Chemical Structure, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract: This document provides a comprehensive technical overview of **ethanesulfonate**, its parent acid ethanesulfonic acid, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the fundamental chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in pharmaceutical formulation. Detailed analytical methodologies for related impurities are presented, and logical workflows are visualized to illustrate its practical applications.

Chemical Structure and Nomenclature

Ethanesulfonate is the conjugate base of ethanesulfonic acid. The term "esylate" is commonly used in pharmaceutical contexts to denote the **ethanesulfonate** salt of an active pharmaceutical ingredient (API).[1] The core structure consists of an ethyl group attached to a sulfonate group.

- Ethanesulfonic Acid (Esylic Acid): The parent compound, with the chemical formula CH₃CH₂SO₃H.[1] It is a strong organic acid.
- Ethanesulfonate Anion: The deprotonated form, CH₃CH₂SO₃⁻. This is the counter-ion present in esylate salts.[2]



- Ethanesulfonate Salts (Esylates): Formed by reacting ethanesulfonic acid with a basic API. For example, sodium ethanesulfonate has the formula C₂H₅NaO₃S.
- Ethanesulfonate Esters: Formed by the esterification of ethanesulfonic acid, such as ethyl ethanesulfonate (C₄H₁₀O₃S). These are considered potential genotoxic impurities in pharmaceutical products.[3][4]

Caption: Chemical structure of the **Ethanesulfonate** anion (CH₃CH₂SO₃⁻).

Physicochemical Properties

Ethanesulfonate and its related compounds exhibit distinct properties that are crucial for their application. The high water solubility of its salts is a key characteristic leveraged in drug formulation.

Property	Ethanesulfonic Acid	Ethanesulfona te Anion	Sodium Ethanesulfona te	Ethyl Ethanesulfona te
Molecular Formula	C ₂ H ₆ O ₃ S[1]	C ₂ H ₅ O ₃ S ⁻ [2]	C₂H₅NaO₃S	C4H10O3S[3]
Molecular Weight	110.13 g/mol	109.13 g/mol [2]	134.12 g/mol	138.19 g/mol [3]
Appearance	Colorless liquid[1]	-	White powder[5]	Colorless to pale yellow liquid[6]
Melting Point	-	-	267-270°C (decomposes)	100-101°C[7]
Boiling Point	-	-	-	229.2°C at 760 mmHg[8]
Solubility	-	-	Highly soluble in water[5]	Soluble in polar organic solvents[6]
CAS Number	594-45-6[9]	10047-83-3[2]	5324-47-0	1912-30-7[3]

Synthesis and Preparation



Ethanesulfonic acid is produced exclusively through synthetic routes, as it does not occur naturally.[9] Several methods have been developed for its synthesis.

- From Ethyl Iodide: A classical method involves boiling ethyl iodide with a solution of ammonium sulfite. The resulting mixture is treated with lead oxide and then barium carbonate, followed by reaction with hydrogen sulfide to isolate the acid. The final yield is approximately 90%.[10]
- Oxidation of Disulfides: A high-yield, one-step method involves the reaction of bis(2-hydroxyethyl)disulfide with a 60% hydrogen peroxide solution.[10]
- Sulfonation of Ethyl Precursors: Industrial preparation can involve the sulfonation of precursors like ethane or ethyl chloride with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis.[9] Another route is the oxidation of ethyl mercaptan.[9]

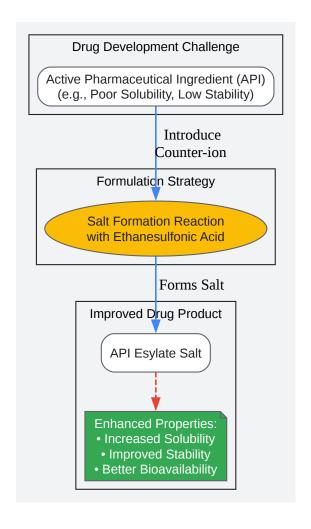
Applications in Research and Drug Development

The primary utility of **ethanesulfonate** in the pharmaceutical industry is as a salt-forming counter-ion to improve the properties of APIs.

Salt Formation (Esylate Salts)

Many APIs in their free-acid or free-base form suffer from poor water solubility, stability, or bioavailability. Converting these APIs into **ethanesulfonate** (esylate) salts is a common and effective strategy to overcome these limitations. This process, known as salt screening, can significantly enhance a drug's dissolution rate and thermal stability.[11] The resulting esylate salt often possesses improved crystallinity, which is beneficial for formulation and manufacturing.





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Caption: Workflow for improving API properties via Esylate salt formation.

Other Applications

- Buffering Agent: Sodium ethanesulfonate can be used as a buffering agent in biochemical and biological research, such as in protein purification and enzyme assays, due to its minimal interference with biological processes.
- Organic Synthesis: It serves as a source of the ethanesulfonate group, which can be introduced into other molecules to enhance water solubility or modify reactivity.
- Analytical Chemistry: In techniques like high-performance liquid chromatography (HPLC), it
 can be used as a counterion to stabilize ionic species or adjust the ionic strength of a
 solution.



Analytical Methodologies

The use of sulfonic acids like ethanesulfonic acid in synthesis carries the risk of forming potentially genotoxic sulfonate esters.[11] Regulatory agencies require strict control of these impurities to a Threshold of Toxicological Concern (TTC).[4] A highly sensitive and selective method using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has been developed for this purpose.[4]

Experimental Protocol: GC-MS/MS Analysis of Esylate Impurities

This protocol outlines a method for the trace-level quantification of Methyl **Ethanesulfonate** (MES) and Ethyl **Ethanesulfonate** (EES) in an API like Nintedanib Esylate.[4]

- Objective: To develop a selective and sensitive method for the determination of potential genotoxic impurities (PGIs), specifically MES and EES, in a pharmaceutical substance.[4]
- Instrumentation: Shimadzu GCMS-TQ8050 triple quadrupole system or equivalent.[4]
- Reagents and Standards:
 - Certified reference standards of MES and EES.
 - High-purity solvents (e.g., ethyl acetate, iso-octane).
 - API sample (e.g., Nintedanib Esylate).[4]

Procedure:

- Standard Preparation: A stock solution containing a mixture of MES and EES (e.g., 5000 ppb each) is prepared in ethyl acetate. This is serially diluted with iso-octane to create calibration standards at concentrations ranging from 1.0 ppb to 100 ppb.[4]
- Sample Preparation: Approximately 75 mg of the API is weighed into a 2.0 mL tube. 1.5 mL of iso-octane is added, and the solution is vortexed for 1 minute. The mixture is then filtered through a 0.22 μm syringe filter, and the filtrate is collected for analysis.[4]

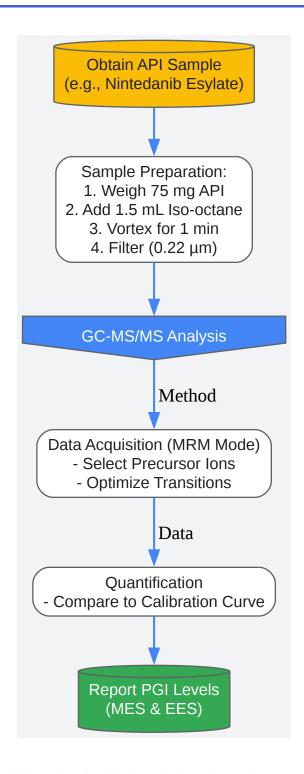






- GC-MS/MS Analysis: The prepared sample is injected into the GC-MS/MS system. The
 analysis is performed in Multiple Reaction Monitoring (MRM) mode. Precursor ions for
 MES and EES are selected, and product ion scans are performed at various collision
 energies to determine the optimal MRM transitions for quantification and confirmation.[4]
- Data Analysis: The concentration of MES and EES in the API sample is determined by comparing the peak areas from the sample chromatogram to the calibration curve generated from the standards.[4]





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Caption: Experimental workflow for the analysis of Esylate impurities by GC-MS/MS.

Biological Role and Signaling Pathways

Ethanesulfonate itself is generally considered a biologically inert excipient. Its primary role in a drug formulation is to act as a counter-ion, which improves the physicochemical properties of



the API. It is not known to directly modulate biological signaling pathways. The pharmacological activity, including any interaction with pathways such as PI3K/Akt/mTOR or Nrf2, is conferred by the active pharmaceutical ingredient with which it is paired, not by the **ethanesulfonate** moiety.[12][13] Therefore, in the context of drug development, its impact is on drug delivery and bioavailability rather than direct pharmacodynamics.

Conclusion

Ethanesulfonate is a vital component in modern pharmaceutical development, primarily utilized as its acid to form esylate salts with active pharmaceutical ingredients. This strategy effectively addresses common challenges of poor solubility and stability, thereby enhancing the therapeutic potential of many drugs. While its role is that of a chemically stable and biologically inert excipient, the potential for the formation of genotoxic esylate esters necessitates rigorous analytical control. The methodologies and applications detailed in this guide underscore the importance of **ethanesulfonate** in formulating safe and effective medicines.

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- To cite this document: BenchChem. [Ethanesulfonate: A Technical Guide on Chemical Structure, Properties, and Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1225610#ethanesulfonate-chemical-structure-and-properties]

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